REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[C:6]([F:16])[CH:5]=1.[OH-].[Na+]>CO>[F:16][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=1)[C:3]([OH:17])=[O:2] |f:1.2|
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Name
|
Methyl-3-fluoro-5-(3-pyridyl)benzoate
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)C=1C=NC=CC1)F)=O
|
Name
|
|
Quantity
|
5.89 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 ml round bottom flask equipped
|
Type
|
STIRRING
|
Details
|
Stirred the resulting mixture at 50° C. for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (20 ml)
|
Type
|
ADDITION
|
Details
|
To this mixture added hydrochloric acid (1N diethyl ether) dropwise
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |